2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide
Description
2-Chloro-N-[(1-phenylcyclopentyl)methyl]acetamide is a chloroacetamide derivative characterized by a central acetamide backbone with a chlorine atom at the 2-position and a bulky (1-phenylcyclopentyl)methyl substituent on the nitrogen. Its molecular formula is C₁₄H₁₈ClNO (molar mass: 251.75 g/mol) . The compound’s structure combines a cyclopentane ring fused to a phenyl group, creating a sterically hindered and lipophilic moiety. This structural complexity distinguishes it from simpler chloroacetamides and may influence its physicochemical properties, such as solubility, bioavailability, and metabolic stability.
Its synthesis likely involves the reaction of (1-phenylcyclopentyl)methylamine with chloroacetyl chloride, a method analogous to other chloroacetamide derivatives .
Properties
IUPAC Name |
2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-10-13(17)16-11-14(8-4-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVPCHLYMRSBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide typically involves the reaction of 1-phenylcyclopentylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . The general reaction scheme is as follows:
- Dissolve 1-phenylcyclopentylmethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted amides, thioamides, and ethers.
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced products.
Scientific Research Applications
2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloroacetamides share a common backbone (Cl-CH₂-CONH-R), but their biological and chemical properties diverge significantly based on the substituent (R). Below is a detailed comparison:
Substituent Variations in Nitrogen-Bound Groups
Physicochemical Properties
- Hydrogen Bonding : Compounds like 2-chloro-N-phenylacetamide exhibit intermolecular N–H···O hydrogen bonding, stabilizing crystal packing . Bulkier substituents (e.g., cyclopentyl) may disrupt such interactions, altering solid-state properties.
Key Research Findings
Structural Flexibility : The cyclopentyl-phenyl group in the target compound introduces conformational rigidity, which could limit metabolic degradation compared to flexible alkyl chains .
Toxicity Concerns : Chloroacetamides with methyl or methoxy groups (e.g., 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide) show higher predicted mutagenicity, highlighting the impact of substituents on safety profiles .
Market Discontinuation : The target compound’s discontinued status contrasts with the commercial success of simpler derivatives (e.g., alachlor), suggesting challenges in scalability or regulatory approval.
Biological Activity
2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈ClNO, with a molecular weight of approximately 251.75 g/mol. The unique structure includes a chloro group and an acetamide functional group attached to a phenylcyclopentyl moiety, which may confer distinct biological properties compared to simpler analogs.
Biological Activities
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against various pathogens. It was effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and fungi like Candida albicans .
- Analgesic Potential : Interaction studies suggest that the compound may influence pain pathways, indicating potential analgesic properties. This aligns with findings from similar compounds in the chloroacetamide class, which have demonstrated analgesic effects in various studies.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve interactions with specific biological targets, including enzymes and receptors associated with pain and microbial resistance pathways. The compound likely interacts through hydrogen bonding or cation-π interactions, influencing various biochemical pathways.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into the unique features of this compound:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 2-chloro-N-methylacetamide | C₃H₆ClNO | 109.54 g/mol | Simpler structure, fewer substituents |
| 2-chloro-N-(1R)-1-phenylethylacetamide | C₉H₁₁ClNO | 187.65 g/mol | Contains ethyl group instead of cyclopentyl |
| 2-chloro-N-(cyclohexyl(phenyl)methyl)acetamide | C₁₅H₂₀ClNO | 265.78 g/mol | Larger cyclohexane substitution |
| 2-chloro-N-(4-fluorophenyl)acetamide | C₈H₈ClFNO | 189.61 g/mol | Fluorine substitution alters electronic properties |
The structural uniqueness of this compound may contribute to its distinct biological activities not present in simpler or differently substituted analogs.
Case Studies and Research Findings
Several studies have focused on the biological activity of chloroacetamides, including those similar to this compound:
- Antimicrobial Screening : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential. Results indicated that compounds with halogenated substituents exhibited enhanced activity against Gram-positive bacteria, supporting the hypothesis that structural modifications can significantly influence biological efficacy .
- QSAR Analysis : Quantitative structure–activity relationship (QSAR) analyses have been employed to predict the antimicrobial activity of chloroacetamides based on their chemical structure. This approach has led to the identification of promising candidates for further investigation, particularly against resistant strains of bacteria .
- Mechanistic Insights : Research into the mechanisms of action for related compounds suggests that structural features play a crucial role in determining their interaction with biological targets, potentially leading to improved therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React 1-phenylcyclopentylmethylamine with 2-chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen, using triethylamine as a base to neutralize HCl byproducts. Monitor reaction progress via TLC .
- Solvent optimization : DMF with catalytic KI enhances reaction efficiency for similar chloroacetamide derivatives by stabilizing intermediates .
- Purification : Recrystallize the crude product from ethanol to achieve high purity, as demonstrated in crystallographic studies of analogous compounds .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolve the molecular conformation (e.g., anti-parallel alignment of N–H and C=O bonds) and hydrogen-bonding networks critical for stability .
- NMR spectroscopy : Use H and C NMR to confirm substitution patterns, particularly the integration of cyclopentyl and phenyl protons .
- IR spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm, C–Cl stretch at ~750 cm) .
Q. What are the recommended handling and storage protocols for this compound?
- Methodology :
- Storage : Keep in airtight containers at room temperature, protected from light and moisture, as recommended for structurally related N-chloroacetamides .
- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy from chloroacetamide derivatives. Avoid inhalation and skin contact .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against related analogs?
- Methodology :
- Analog synthesis : Modify substituents on the phenyl or cyclopentyl groups (e.g., introduce electron-withdrawing groups like nitro or halogens) and assess changes in bioactivity .
- Biological assays : Test antiproliferative or anticonvulsant activity using in vitro models (e.g., MTT assay for cytotoxicity, maximal electroshock test for seizure inhibition) .
- Data analysis : Compare IC values across analogs to identify critical structural motifs, as shown in studies of chloroacetamide herbicides .
Q. What computational approaches are suitable for predicting the binding affinity and molecular interactions of this compound with target proteins?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like acetylcholinesterase or tubulin, focusing on halogen bonding with the chloro group .
- MD simulations : Simulate ligand-protein stability over 100 ns to evaluate conformational changes, referencing similar studies on quinazolinone derivatives .
Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration to explain reduced in vivo efficacy .
- Metabolite identification : Use LC-MS to detect degradation products that may antagonize parent compound activity .
Q. How can the environmental fate and degradation pathways of this compound be systematically analyzed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
